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molecular formula C7H7ClN2O3 B112526 6-Chloro-5-formyl-1,3-dimethyluracil CAS No. 35824-85-2

6-Chloro-5-formyl-1,3-dimethyluracil

Cat. No. B112526
M. Wt: 202.59 g/mol
InChI Key: QETLJJSSAJXEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987278B2

Procedure details

Phosphorous oxychloride (690 ml) was added slowly to dry N,N-dimethyl formamide (180 ml) at 0° C. The mixture was then allowed to warm to room temperature. 1,3-Dimethylbarbituric acid (60 g, 384.27 mmol) was added portion wise and refluxed for 45 min. The excess of phosphorous oxychloride and DMF were distilled off under reduced pressure and the viscous residue was poured into ice-cold water (2000 ml). The reaction mixture was allowed to room temperature and extracted with chloroform (3×500 ml). The combined organic extracts were dried over Na2SO4 and concentrated. The crude material obtained was then stirred in 10% ethyl acetate in hexane (150 ml) to obtain 58 g of the product as the pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 3.41 (s, 3H), 3.69 (s, 3H), 10.18 (br s, 1H).
Quantity
690 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[CH3:11][N:12]1[C:19](=[O:20])[CH2:18][C:16](=O)[N:15]([CH3:21])[C:13]1=[O:14]>C(OCC)(=O)C.CCCCCC>[Cl:3][C:16]1[N:15]([CH3:21])[C:13](=[O:14])[N:12]([CH3:11])[C:19](=[O:20])[C:18]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
690 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 min
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
The excess of phosphorous oxychloride and DMF were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the viscous residue was poured into ice-cold water (2000 ml)
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(N(C(N1C)=O)C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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